2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686426
InChI: InChI=1S/C10H12BF3N2O3/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-1-3-19-4-2-16/h5-6,17-18H,1-4H2
SMILES: B(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O
Molecular Formula: C10H12BF3N2O3
Molecular Weight: 276.02 g/mol

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid

CAS No.:

Cat. No.: VC13686426

Molecular Formula: C10H12BF3N2O3

Molecular Weight: 276.02 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid -

Specification

Molecular Formula C10H12BF3N2O3
Molecular Weight 276.02 g/mol
IUPAC Name [6-morpholin-4-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C10H12BF3N2O3/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-1-3-19-4-2-16/h5-6,17-18H,1-4H2
Standard InChI Key GDBGHATZGYELFU-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-morpholino-3-(trifluoromethyl)pyridine-5-boronic acid (C₁₀H₁₂BF₃N₂O₃, molecular weight 276.02 g/mol) integrates distinct functional groups that synergistically enhance its reactivity and bioavailability. The pyridine ring provides a rigid aromatic scaffold, while the morpholine substituent at the 2-position introduces solubility and hydrogen-bonding capabilities. The trifluoromethyl group at the 3-position contributes to metabolic stability and lipophilicity, and the boronic acid at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions.

Structural Features

  • Pyridine Core: Serves as an electron-deficient aromatic system, facilitating nucleophilic substitution and metal-catalyzed reactions.

  • Morpholine Substituent: A six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and acting as a hydrogen-bond acceptor.

  • Trifluoromethyl Group: Imparts electron-withdrawing effects, improving resistance to oxidative metabolism.

  • Boronic Acid: Enables formation of carbon-carbon bonds via palladium-catalyzed couplings, critical for constructing complex molecules .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₂BF₃N₂O₃
Molecular Weight276.02 g/mol
IUPAC Name[6-Morpholin-4-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
SMILESB(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O
Topological Polar Surface Area102 Ų

Synthesis and Manufacturing

The synthesis of 2-morpholino-3-(trifluoromethyl)pyridine-5-boronic acid typically involves sequential functionalization of a pyridine precursor. A common route begins with halogenated pyridine derivatives, where morpholine is introduced via nucleophilic aromatic substitution. Subsequent trifluoromethylation is achieved using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) under copper catalysis. Finally, the boronic acid group is installed via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

Key Synthetic Steps

  • Morpholine Introduction: Reaction of 2-chloro-3-(trifluoromethyl)pyridine with morpholine in the presence of a base such as potassium carbonate.

  • Borylation: Suzuki-Miyaura coupling with a boron reagent to install the boronic acid moiety, often requiring palladium catalysts like Pd(dppf)Cl₂ .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Morpholine substitutionMorpholine, K₂CO₃, DMF, 80°C75%
2TrifluoromethylationTMSCF₃, CuI, DMF, 100°C65%
3BorylationB₂pin₂, Pd(dppf)Cl₂, dioxane50%

Applications in Drug Discovery

This compound’s boronic acid group makes it indispensable in synthesizing kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). For example, derivatives of this scaffold have been optimized for balanced PI3K/mTOR inhibition, as seen in the clinical candidate bimiralisib (PQR309) . The trifluoromethyl group enhances blood-brain barrier penetration, enabling applications in treating central nervous system (CNS) malignancies .

Case Study: Bimiralisib (PQR309)

Bimiralisib, derived from a related triazine scaffold, demonstrates how structural analogs of 2-morpholino-3-(trifluoromethyl)pyridine-5-boronic acid achieve dual kinase inhibition. Its log P value of ~3 and polar surface area of 102 Ų optimize brain penetration while maintaining solubility .

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